3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Mechanism of Action
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6250–6255. Link : Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule. Chemical Science, 11(42), 11377–11386. Link : Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Their Biological Evaluation against Immortalized Rat Hepatic Stellate Cells (HSC-T6). Molecules, 25(22), 5226. Link
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with a sulfur source, such as Lawesson’s reagent or elemental sulfur, to introduce the thioxo group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for the treatment of various cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yl) pyrimidine derivatives
- Imidazo[1,2-a]pyrimidines
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique combination of a quinazolinone core and a pyridine moiety, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13-11-6-1-2-7-12(11)16-14(19)17(13)9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAOKGWSUGKWFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357737 | |
Record name | STK464162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4210-51-9, 422274-45-1 | |
Record name | STK464162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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